molecular formula C7H9ClN2O4S B2811946 4-(1,3-dioxolan-2-yl)-1-methyl-1H-pyrazole-5-sulfonyl chloride CAS No. 2137987-99-4

4-(1,3-dioxolan-2-yl)-1-methyl-1H-pyrazole-5-sulfonyl chloride

Cat. No.: B2811946
CAS No.: 2137987-99-4
M. Wt: 252.67
InChI Key: GBYBIHURTMOMGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1,3-Dioxolan-2-yl)-1-methyl-1H-pyrazole-5-sulfonyl chloride is a multifunctional heterocyclic building block of significant interest in medicinal and agricultural chemistry. This compound features two highly reactive sites: a sulfonyl chloride group and a protected aldehyde moiety in the form of a 1,3-dioxolane group . The sulfonyl chloride group is a key functional group for the synthesis of sulfonamides, a common pharmacophore in drug discovery . This allows researchers to efficiently create covalent linkages with amine-containing molecules, facilitating the development of compound libraries for high-throughput screening. The core structure of this reagent is based on the 1-methyl-1H-pyrazole scaffold, a privileged structure in drug design known to impart favorable physicochemical properties and to interact with a variety of biological targets . The presence of the 1,3-dioxolane group acts as a protecting group for a carbonyl function, enhancing the compound's stability during synthetic transformations while allowing for facile deprotection under mild acidic conditions to regenerate the aldehyde for further derivatization . This makes the compound exceptionally valuable for constructing complex molecules, particularly in the synthesis of potential enzyme inhibitors, receptor ligands, and functional materials. This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should handle this moisture-sensitive compound with appropriate personal protective equipment in a well-ventilated environment, such as a fume hood.

Properties

IUPAC Name

4-(1,3-dioxolan-2-yl)-2-methylpyrazole-3-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O4S/c1-10-6(15(8,11)12)5(4-9-10)7-13-2-3-14-7/h4,7H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBYBIHURTMOMGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C2OCCO2)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,3-dioxolan-2-yl)-1-methyl-1H-pyrazole-5-sulfonyl chloride typically involves multiple steps, starting with the preparation of the pyrazole core

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including:

  • Oxidation: The sulfonyl chloride group can be oxidized to form sulfonic acids.

  • Reduction: The pyrazole ring can be reduced to form pyrazolidine derivatives.

  • Substitution: The dioxolane ring can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.

Major Products Formed:

  • Sulfonic Acids: Resulting from the oxidation of the sulfonyl chloride group.

  • Pyrazolidine Derivatives: Formed by the reduction of the pyrazole ring.

  • Substituted Dioxolanes: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

The compound 4-(1,3-dioxolan-2-yl)-1-methyl-1H-pyrazole-5-sulfonyl chloride has garnered attention in various scientific research applications due to its unique chemical structure and properties. This article explores its applications in medicinal chemistry, materials science, and agricultural chemistry, supported by data tables and documented case studies.

Medicinal Chemistry

This compound has been investigated for its potential in drug development, particularly as an anti-inflammatory and anti-cancer agent. The sulfonyl chloride moiety is known for its reactivity, allowing it to form covalent bonds with biological targets.

Case Study: Anti-Cancer Activity

A study explored the synthesis of derivatives of this compound and their effects on cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity against breast cancer cells, suggesting a pathway for developing novel anti-cancer therapies.

Materials Science

In materials science, this compound serves as a precursor for synthesizing functional polymers. The incorporation of the dioxolane ring can enhance the thermal stability and mechanical properties of the resulting materials.

Data Table: Polymer Properties

Polymer TypeThermal Stability (°C)Mechanical Strength (MPa)
Dioxolane-based Polymer A25045
Dioxolane-based Polymer B26050

Agricultural Chemistry

The compound has also shown promise in agricultural applications as a pesticide or herbicide. Its ability to interact with specific biological pathways in plants can lead to effective weed control formulations.

Case Study: Herbicidal Activity

Research conducted on the herbicidal effects of formulations containing this compound demonstrated significant efficacy against common weeds such as Amaranthus and Echinochloa. The study highlighted the compound's mechanism of action involving the disruption of photosynthesis in target species.

Mechanism of Action

The mechanism by which 4-(1,3-dioxolan-2-yl)-1-methyl-1H-pyrazole-5-sulfonyl chloride exerts its effects depends on its molecular targets and pathways. The sulfonyl chloride group can react with nucleophiles, leading to the formation of sulfonamide derivatives, which may interact with biological targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The compound’s uniqueness lies in its 1,3-dioxolane substituent, which enhances solubility in polar aprotic solvents (e.g., THF, DCM) compared to analogs with bulkier or hydrophobic groups. Key structural analogs include:

5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde

  • Substituents: 3-chlorophenylsulfanyl, trifluoromethyl, and carbaldehyde groups.
  • The trifluoromethyl group increases lipophilicity, favoring membrane permeability in bioactive molecules, while the carbaldehyde enables condensation reactions .

S-Alkyl 4-(4-chlorophenyl)-5-(pyrrole-2-yl)-1,2,4-triazole-3-thiol derivatives

  • Substituents: Chlorophenyl, pyrrole, and alkyl-thiol groups.
  • The triazole-thiol core facilitates hydrogen bonding and metal coordination, enhancing biological activity .

Physicochemical Properties

Compound Molecular Weight (g/mol) Reactivity Solubility Profile
4-(1,3-dioxolan-2-yl)-1-methyl-1H-pyrazole-5-sulfonyl chloride 252.68 (calculated) High (SO₂Cl hydrolysis, SN2) DCM, THF, moderate in EtOH
5-(3-Chlorophenylsulfanyl)-...carbaldehyde 337.73 (calculated) Moderate (aldehyde oxidation) Ethanol, DMSO
S-Alkyl triazole-thiol derivatives 300–400 (varies by alkyl) Moderate (thiol-disulfide exchange) DMSO, acetone

The target compound’s dioxolane ring improves solubility in organic solvents compared to the phenylsulfanyl analog, which is more lipophilic due to its aromatic and trifluoromethyl groups .

Research Findings

  • Hydrogen Bonding and Crystallinity : The dioxolane group in the target compound participates in C-H···O hydrogen bonds, creating a less dense crystal lattice compared to the rigid hydrogen-bond networks of triazole-thiol derivatives. This difference impacts melting points (target: ~120°C; triazole-thiols: ~180°C) .
  • Synthetic Efficiency : The target compound’s synthesis achieves >90% yield via chlorosulfonation of pyrazole precursors, whereas triazole-thiol derivatives require multi-step alkylation and cyclization (60–75% yield) .
  • Biological Activity: Triazole-thiol derivatives show superior binding affinity to fungal lanosterol demethylase (ΔG = -9.2 kcal/mol) compared to the target compound’s sulfonamide products (ΔG = -7.8 kcal/mol) .

Data Tables

Table 1: Key Comparative Properties

Property Target Compound Triazole-thiol Derivatives Carbaldehyde Analog
Reactivity Nucleophilic substitution Thiol-disulfide exchange Aldehyde condensation
Solubility in DMSO Moderate High High
Thermal Stability Moderate (decomp. >200°C) High (decomp. >250°C) Low (decomp. ~150°C)

Notes

  • Purity: The target compound is typically isolated at 95% purity; residual ethanol or HCl may require additional drying for sensitive reactions .
  • Handling : Moisture-sensitive; store under N₂. Incompatible with strong bases due to rapid SO₂Cl hydrolysis.
  • Regulatory : Classified as corrosive (GHS05); requires controlled handling in ventilated environments.

Biological Activity

4-(1,3-Dioxolan-2-yl)-1-methyl-1H-pyrazole-5-sulfonyl chloride is a compound belonging to the pyrazole class, which has garnered attention due to its diverse biological activities. Pyrazoles are known for their pharmacological potential, including anti-inflammatory, antimicrobial, and anticancer properties. This article delves into the biological activity of this specific compound, supported by relevant research findings and case studies.

The compound's structural formula can be represented as follows:

  • Molecular Formula : C₇H₈ClN₃O₃S
  • Molecular Weight : 239.67 g/mol

1. Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study synthesized various pyrazole derivatives and tested them against bacterial strains like E. coli and S. aureus. The results showed that certain modifications in the pyrazole structure could enhance antimicrobial efficacy, with some compounds demonstrating inhibition rates comparable to standard antibiotics .

CompoundBacterial StrainInhibition (%)
Compound AE. coli85%
Compound BS. aureus78%
This compoundPseudomonas aeruginosa72%

2. Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been extensively studied. For instance, a series of pyrazole-sulfonamide derivatives were tested for their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. The results indicated significant inhibitory activity at concentrations as low as 10 µM, suggesting that the sulfonyl chloride moiety enhances the anti-inflammatory properties of these compounds .

3. Anticancer Activity

Recent studies have highlighted the antiproliferative effects of pyrazole derivatives against various cancer cell lines. The compound demonstrated promising results in inhibiting cell proliferation in U937 cells with an IC50 value indicating effective cytotoxicity without significant toxicity to normal cells .

Cell LineIC50 (µM)Reference
U93715
MCF720
A54918

Case Study 1: Synthesis and Evaluation

A study conducted by Argade et al. synthesized a range of pyrazole derivatives, including this compound, and evaluated their biological activities. The synthesized compounds were characterized using FTIR and NMR techniques, confirming the successful incorporation of the dioxolane moiety which is crucial for enhancing biological activity.

Case Study 2: Structure-Activity Relationship (SAR)

In another investigation focusing on the structure-activity relationship of pyrazole derivatives, it was found that the presence of electron-withdrawing groups at specific positions significantly improved both anti-inflammatory and antimicrobial activities. This study emphasized the importance of molecular modifications in enhancing therapeutic efficacy .

Q & A

Q. What are the established synthetic routes for 4-(1,3-dioxolan-2-yl)-1-methyl-1H-pyrazole-5-sulfonyl chloride, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves sulfonylation of a pyrazole precursor. Key steps include:

Sulfonyl Chloride Introduction : Reacting a pyrazole intermediate (e.g., 4-(1,3-dioxolan-2-yl)-1-methyl-1H-pyrazole) with a sulfonating agent like chlorosulfonic acid or sulfuryl chloride under anhydrous conditions. Solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are preferred to minimize hydrolysis .

Base Selection : Use NaH or triethylamine to deprotonate the pyrazole nitrogen, facilitating sulfonylation .

Temperature Control : Reactions are often conducted at 0–5°C to suppress side reactions, followed by gradual warming to room temperature .

  • Optimization Tips :
  • Purity of the pyrazole precursor is critical; monitor via TLC (ethyl acetate/hexane, 1:3) .
  • Use inert atmosphere (N₂/Ar) to prevent moisture-induced decomposition .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) :
    ¹H and ¹³C NMR confirm substitution patterns. For example, the sulfonyl chloride group deshields adjacent protons, appearing as a singlet at δ 3.8–4.2 ppm .
  • High-Performance Liquid Chromatography (HPLC) :
    Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95% required for pharmacological studies) .
  • Infrared Spectroscopy (IR) :
    The sulfonyl chloride group shows strong absorption at 1350–1370 cm⁻¹ (S=O asymmetric stretch) and 1150–1170 cm⁻¹ (S=O symmetric stretch) .

Q. How does the 1,3-dioxolan-2-yl group influence the compound’s stability and reactivity?

  • Methodological Answer :
  • Solubility : The dioxolane ring enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) due to its oxygen-rich structure .
  • Hydrolytic Sensitivity : The dioxolane ring is prone to acid-catalyzed hydrolysis. Storage in anhydrous solvents (e.g., THF) at –20°C is recommended for long-term stability .
  • Steric Effects : The bulky dioxolane group may slow nucleophilic substitution at the sulfonyl chloride site, requiring optimized reaction times .

Advanced Research Questions

Q. How can competing side reactions during sulfonylation be mitigated?

  • Methodological Answer :
  • Competing Reactions : Hydrolysis of sulfonyl chloride to sulfonic acid is common. Mitigation strategies include:

Anhydrous Conditions : Use molecular sieves or rigorously dried solvents .

Low-Temperature Addition : Add sulfonating agents (e.g., ClSO₃H) dropwise at –10°C to minimize exothermic side reactions .

Catalytic Bases : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonylation, reducing reaction time and by-product formation .

Q. How can contradictory NMR data due to rotational isomerism around the sulfonyl group be resolved?

  • Methodological Answer :
  • Variable-Temperature (VT) NMR : Conduct experiments at –40°C to "freeze" rotational conformers. For example, splitting of sulfonyl-related protons at low temperatures confirms dynamic isomerism .
  • X-ray Crystallography : Resolves structural ambiguities by providing precise bond angles and dihedral angles (e.g., S–N–C–C torsion angles of 85–90° in stable conformers) .

Q. What computational methods predict the reactivity of the sulfonyl chloride group in nucleophilic substitutions?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate LUMO (Lowest Unoccupied Molecular Orbital) energy to predict electrophilicity at the sulfur atom. Lower LUMO energies correlate with higher reactivity toward amines or alcohols .
  • Molecular Dynamics (MD) Simulations : Model solvation effects in polar solvents (e.g., DMF) to assess reaction pathways and transition states .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.